3-Methyl-4-(pyridin-3-yloxy)aniline
Description
3-Methyl-4-(pyridin-3-yloxy)aniline is an aromatic amine derivative featuring a benzene ring substituted with an amino (-NH₂) group at position 1, a methyl (-CH₃) group at position 3, and a pyridin-3-yloxy (oxygen-linked pyridine at position 3) moiety at position 4 (Figure 1).
Properties
IUPAC Name |
3-methyl-4-pyridin-3-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQLILFDDXPFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yloxy)aniline typically involves the following steps:
Nitration of 3-Methyl-4-nitroaniline: The starting material, 3-Methyl-4-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Etherification: The final step involves the etherification of the amino group with pyridin-3-ol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-4-(pyridin-3-yloxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-Methyl-4-(pyridin-3-yloxy)aniline is utilized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it an essential component in developing treatments for conditions such as Parkinson's disease and schizophrenia .
Case Study: D3 Dopamine Receptor Agonist
Research has highlighted the compound's role in creating selective D3 dopamine receptor agonists. For instance, a study demonstrated that derivatives of this compound could promote β-arrestin translocation and G protein activation, indicating potential therapeutic applications for neuropsychiatric disorders .
Agricultural Chemicals
Pest Control Formulations
In agriculture, this compound is employed in formulating agrochemicals that provide effective pest control solutions. These formulations are designed to minimize environmental impact compared to traditional pesticides, aligning with sustainable agricultural practices .
Material Science
Development of Advanced Materials
The compound is also significant in material science, where it contributes to developing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental stressors, making them suitable for various industrial applications .
Biochemical Research
Enzyme Activity Studies
In biochemical research, this compound is used to study enzyme activity and receptor binding. This research aids in understanding biological processes and disease mechanisms, particularly in neurodegenerative diseases .
Case Study: Monoamine Oxidase Inhibitors
A library of compounds derived from aniline structures has been synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE). These studies indicated that certain derivatives possess significant inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
Analytical Chemistry
Detection and Quantification Methods
The compound plays a role in developing analytical methods for detecting and quantifying specific compounds within complex mixtures. This application enhances the accuracy of chemical analyses, crucial for both research and industrial processes .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Pharmaceutical Development | Key intermediate in drug synthesis | Enhances efficacy in treatments for neurological disorders |
| Agricultural Chemicals | Pest control formulations | Provides effective solutions with reduced environmental impact |
| Material Science | Development of advanced materials | Improves durability and resistance in polymers and coatings |
| Biochemical Research | Studies on enzyme activity | Aids understanding of biological processes related to diseases |
| Analytical Chemistry | Detection and quantification methods | Enhances accuracy in chemical analyses |
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-3-yloxy group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position: The position of substituents on the aniline ring significantly impacts electronic properties. Chloro substituents (e.g., 3-Chloro-4-(pyridin-3-yloxy)aniline) introduce electron-withdrawing effects, increasing the acidity of the aniline’s -NH₂ group and altering its nucleophilicity in subsequent reactions .
Pyridine Modifications :
Biological Activity
3-Methyl-4-(pyridin-3-yloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 188.23 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly regarding its interaction with biological receptors and enzymes.
Key Activities:
- Dopamine Receptor Modulation:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
The mechanism by which this compound exerts its biological effects involves binding to specific receptors and modulating their activity. For instance:
- Dopamine Receptors: The interaction with D3 receptors leads to downstream effects such as β-arrestin recruitment and G protein activation, essential for neurotransmission .
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory action .
Data Table: Biological Activity Summary
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Dopamine Agonism | D3 Receptor (selective agonist) | |
| Antimicrobial | Various bacterial strains | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
- Dopamine Receptor Study:
- Antimicrobial Testing:
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. Modifications can lead to improved pharmacokinetic profiles and increased potency against specific targets.
Example Findings:
Q & A
Q. What are the recommended synthetic routes for 3-Methyl-4-(pyridin-3-yloxy)aniline, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling pyridinyl ethers with substituted anilines. For example, nucleophilic aromatic substitution (SNAr) between 3-methyl-4-nitroaniline and 3-hydroxypyridine under basic conditions (e.g., K₂CO₃ in DMF) can yield intermediates, followed by nitro-group reduction (e.g., H₂/Pd-C). Reaction efficiency depends on solvent polarity, temperature (80–120°C), and catalyst choice. Monitoring via LCMS (e.g., m/z 245 [M+H]+ as in ) and HPLC (retention time ~0.75 minutes under SQD-FA05 conditions) ensures progress. Optimize yields by varying equivalents of base or using microwave-assisted synthesis to reduce reaction time .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use FT-IR to confirm functional groups (e.g., N-H stretching in aniline at ~3400 cm⁻¹, pyridinyl C-O-C at ~1250 cm⁻¹). NMR (¹H and ¹³C) resolves regiochemistry: the pyridinyl proton adjacent to the ether oxygen typically appears downfield (δ 8.2–8.5 ppm). UV-Vis spectroscopy (λmax ~270–290 nm) identifies π→π* transitions influenced by the pyridine-aniline conjugation. Computational tools (e.g., DFT via Gaussian) predict HOMO/LUMO distributions, critical for understanding reactivity in further functionalization .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at 2–8°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation. Purity degradation can be tracked via HPLC; monitor for byproducts like quinone-imine derivatives. Accelerated stability studies (40°C/75% RH for 1–3 months) combined with LC-MS help identify degradation pathways. For long-term storage, lyophilization or formulation with stabilizers (e.g., BHT) is recommended .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases). ICReDD’s reaction path search methods integrate computational and experimental data to prioritize derivatives with modified substituents (e.g., halogenation at the pyridine ring or methyl group substitution). Validate predictions via parallel synthesis and bioassays .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/LCMS data often arise from tautomerism or residual solvents. Use 2D NMR (COSY, HSQC) to assign ambiguous proton environments. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulas. Cross-reference with databases (PubChem, Reaxys) and replicate synthesis under standardized conditions (e.g., anhydrous solvents, controlled pH) to isolate confounding variables .
Q. How can reaction engineering principles improve scalability for this compound synthesis?
- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to recover catalysts and reduce waste. Optimize batch-to-continuous flow reactors by adjusting residence time and temperature gradients. Use process analytical technology (PAT) like inline FT-IR for real-time monitoring. Computational fluid dynamics (CFD) models predict mixing efficiency in large-scale reactors, minimizing side reactions .
Key Research Challenges
- Stereochemical Control : The pyridinyl ether linkage may induce axial chirality; chiral HPLC (e.g., Chiralpak IA) or asymmetric catalysis (e.g., BINOL-derived ligands) can address enantiomer separation .
- Byproduct Formation : Nitro-reduction intermediates (e.g., hydroxylamines) require careful quenching. Use scavengers like silica-supported thiourea to trap reactive species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
